molecular formula C15H17ClN4O3S2 B2511193 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid CAS No. 922844-21-1

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

Cat. No. B2511193
CAS RN: 922844-21-1
M. Wt: 400.9
InChI Key: SNMYWZVZEOFEPS-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid” is a complex organic molecule. It is a derivative of pyrazole, a five-membered heterocycle that is a class of compounds particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .


Synthesis Analysis

The synthesis of such compounds often involves the use of a variety of methods and synthetic analogues . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive groups in its structure. Pyrazole derivatives are known to participate in a wide range of chemical reactions .

Scientific Research Applications

Antiviral and Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazole, which is structurally related to the compound , possess significant antiviral and anticancer activities. For instance, sulfonamide derivatives incorporating the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have shown anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Furthermore, compounds featuring ureido/thioureido benzenesulfonamide derivatives linked to a 1,3,4-thiadiazol moiety have been evaluated for their anticancer activity, with some showing promising results against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).

Corrosion Inhibition

Thiadiazole derivatives have also been investigated for their corrosion inhibition properties, which could be relevant for the compound . Quinoxaline derivatives, including those with a 1,3,4-thiadiazole moiety, have been studied as corrosion inhibitors for mild steel in acidic mediums, displaying high inhibition efficiency and acting as mixed-type inhibitors (Saraswat & Yadav, 2020). This suggests potential applications in materials science and engineering to protect metals from corrosive environments.

Antimicrobial and Antitubercular Effects

Compounds with a 1,3,4-thiadiazole backbone have been synthesized and tested for their antimicrobial and antitubercular activities. Pyrimidine-based thiazolidinones and azetidinones containing a 4-chlorophenyl moiety have demonstrated significant antibacterial, antifungal, and antitubercular properties against various microorganisms, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2006).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of activities associated with pyrazole derivatives, this compound could have potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S2/c1-2-3-4-11(12(21)22)24-15-20-19-14(25-15)18-13(23)17-10-7-5-9(16)6-8-10/h5-8,11H,2-4H2,1H3,(H,21,22)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYWZVZEOFEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

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